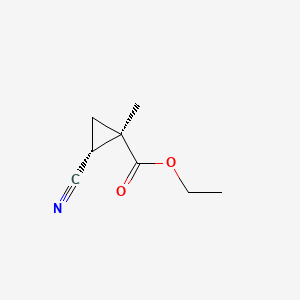
ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate is a chiral cyclopropane derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst, such as a rhodium or copper complex . This reaction proceeds with high diastereoselectivity and enantioselectivity, yielding the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, biocatalytic methods using engineered enzymes have been explored to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters through transesterification.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis for ester conversion.
Major Products
Oxidation: Ethyl (1R,2R)-2-carboxy-1-methylcyclopropane-1-carboxylate.
Reduction: Ethyl (1R,2R)-2-amino-1-methylcyclopropane-1-carboxylate.
Substitution: Various esters or carboxylic acids depending on the reagents used.
Applications De Recherche Scientifique
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with cyclopropane moieties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby blocking substrate access. The cyano and ester groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Similar structure but lacks the methyl group, which may affect its reactivity and selectivity.
Ethyl (1R,2R)-2-(cyanomethyl)cyclopropanecarboxylate: Contains an additional methyl group on the cyclopropane ring, which can influence its steric and electronic properties.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7(10)8(2)4-6(8)5-9/h6H,3-4H2,1-2H3/t6-,8+/m0/s1 |
Clé InChI |
KJONXUIDBVZZLB-POYBYMJQSA-N |
SMILES isomérique |
CCOC(=O)[C@@]1(C[C@H]1C#N)C |
SMILES canonique |
CCOC(=O)C1(CC1C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
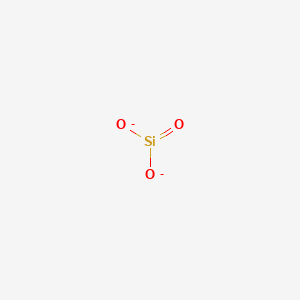
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
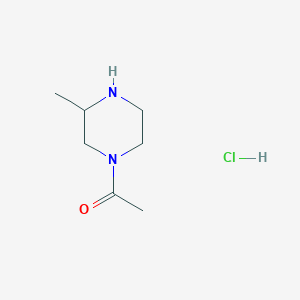
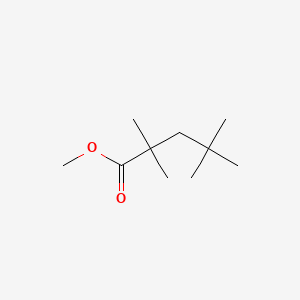
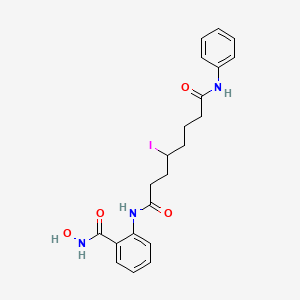
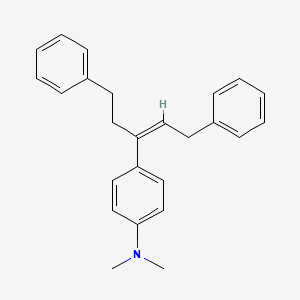
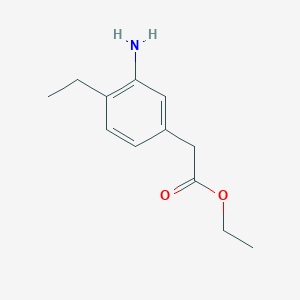
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)

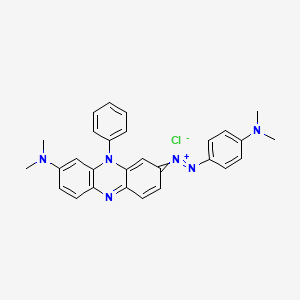
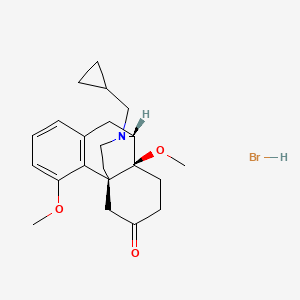
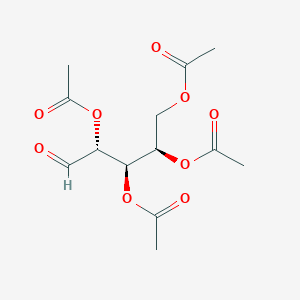
![(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)
